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Introduction
Hexaethyl tetraphosphate (HETP), a prominent organophosphate insecticide of the mid-20th

century, played a significant role in agriculture before the development of more selective and

less toxic alternatives. Marketed notably under the trade name Bladan, HETP was, in reality, a

complex mixture of ethyl polyphosphates, with its insecticidal activity primarily attributed to the

presence of tetraethyl pyrophosphate (TEPP).[1] This technical guide provides an in-depth

exploration of the key historical methods for the synthesis of HETP, presenting available

quantitative data, detailed experimental protocols derived from historical records, and

visualizations of the chemical processes. It is important to note that historical sources often lack

the detailed procedural specifics common in modern chemical literature.

Historical Synthesis Methods
The synthesis of hexaethyl tetraphosphate was pioneered in Germany by Gerhard Schrader

in the late 1930s.[2] Subsequently, several other methods were developed and patented. This

guide details five principal historical routes to HETP.

The Schrader Process
The original and most cited method for producing HETP was developed by Gerhard Schrader.

This process involves the reaction of triethyl phosphate with phosphorus oxychloride at
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elevated temperatures.[2]

Reaction:

POCl₃ + 3(C₂H₅)₃PO₄ → (C₂H₅)₆P₄O₁₃ + 3C₂H₅Cl

Experimental Protocol:

While Schrader's original patent provides the foundational principles, a more detailed

experimental protocol can be derived from subsequent related patents and technical reports.

The following is a representative procedure:

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately

3:1 in a reaction vessel equipped with a stirrer and a reflux condenser.

Heat the mixture to a temperature between 130°C and 150°C. A temperature of 140°C is

often cited as optimal.

Maintain the reaction at this temperature with continuous stirring. The progress of the

reaction can be monitored by measuring the evolution of ethyl chloride gas or by analyzing

the decrease in the inorganic chloride content of the reaction mixture.

The reaction is considered complete when the evolution of ethyl chloride ceases or the

inorganic chloride concentration drops to a minimal level.

The resulting product is a crude mixture containing HETP and other ethyl polyphosphates.

Due to its thermal lability, purification by distillation was challenging and often not performed

for its use as an insecticide.

Logical Diagram of the Schrader Process:
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A simplified workflow of the Schrader process for HETP synthesis.

Catalyzed Schrader Process
To improve the efficiency of the Schrader process, a later US patent described the use of

catalysts to increase the reaction rate.

Experimental Protocol:

This method follows the same general procedure as the uncatalyzed Schrader process, with

the addition of a catalyst to the initial reaction mixture.

Combine triethyl phosphate and phosphorus oxychloride in a molar ratio of approximately

3:1.

Add a catalytic amount of a soluble salt of nickel, cobalt, or manganese, such as their

acetates. The catalyst concentration typically ranges from 0.001% to 0.5% of the total weight

of the reactants.

Heat the mixture to the optimal reaction temperature, which is noted to be around 140°C for

the synthesis of HETP.

Maintain the temperature and stirring until the reaction is complete, as indicated by the

cessation of ethyl chloride evolution.

The use of a catalyst was reported to significantly reduce the reaction time.

Workflow for the Catalyzed Schrader Process:
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Catalytic enhancement of the Schrader process for HETP synthesis.

Reaction of Phosphorus Oxychloride with Ethanol
An alternative German method for producing HETP involved the direct reaction of phosphorus

oxychloride with ethyl alcohol. This process was reported to require lower pressure than the

Schrader process.

Experimental Protocol:

Details of this specific synthesis are sparse in readily available literature, but a general

procedure can be inferred from patents describing the formation of related ethyl phosphates.

In a reaction vessel equipped for operation under reduced pressure, phosphorus oxychloride

is reacted with an excess of anhydrous ethanol.

The reaction is typically carried out at a lower temperature range, for instance, between 0°C

and 50°C.

The reaction proceeds with the evolution of hydrogen chloride gas, which is removed by the

application of a vacuum.

The resulting mixture of ethyl chlorophosphates is then likely heated, possibly with the

further addition of ethanol or under conditions that promote condensation to form the

polyphosphate backbone of HETP.
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Conceptual Pathway for HETP Synthesis from POCl₃ and Ethanol:
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A conceptual diagram of the synthesis of HETP from POCl₃ and ethanol.

Reaction of Triethyl Phosphate with Phosphorus
Pentoxide (Woodstock Process)
A method patented by W. H. Woodstock involves the reaction of triethyl phosphate with

phosphorus pentoxide.

Experimental Protocol:

Triethyl phosphate is placed in a reaction vessel.

Phosphorus pentoxide is gradually added to the triethyl phosphate. The reaction is

exothermic, and cooling may be necessary to maintain the desired temperature.

The reaction temperature is generally maintained at a moderate level, for example, around

50-100°C.

After the addition of phosphorus pentoxide is complete, the mixture is stirred for a period to

ensure the reaction goes to completion.

The resulting product is a mixture of ethyl polyphosphates, including HETP.

Diagram of the Woodstock Process:
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Workflow for the synthesis of HETP via the Woodstock process.

Reaction of Diethyl Ether with Phosphorus Pentoxide
Another historical method for producing mixtures containing HETP involved the reaction of

diethyl ether with phosphorus pentoxide. This reaction cleaves the C-O bond of the ether.

Experimental Protocol:

Diethyl ether and phosphorus pentoxide are heated together in a sealed reaction vessel

(autoclave) to withstand the pressure generated.

The reaction is carried out at elevated temperatures, typically in the range of 150-200°C.

The reaction time can vary depending on the temperature and the scale of the reaction.

After cooling, the reaction vessel contains a mixture of ethyl polyphosphates.

Conceptual Diagram of the Diethyl Ether and P₂O₅ Reaction:
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Synthesis of HETP from diethyl ether and phosphorus pentoxide.

Quantitative Data Summary
The following table summarizes the available quantitative data for the historical synthesis

methods of hexaethyl tetraphosphate. It is important to recognize that "yield" in historical

contexts for HETP often referred to the total weight of the crude product mixture rather than the

yield of a pure, isolated compound.
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Historical Analytical Methods
The characterization of HETP in the 1940s and 1950s was challenging due to the complex

nature of the product mixture and the analytical techniques available at the time. Methods

would have likely included:

Elemental Analysis: To determine the empirical formula of the mixture.

Boiling Point Determination: Although decomposition was an issue.

Density and Refractive Index Measurements: For quality control of the crude product.

Hydrolysis and Titration: The polyphosphate linkages are susceptible to hydrolysis, and the

resulting phosphoric acid derivatives could be quantified by titration.

Bioassays: The insecticidal activity of a batch would have been a primary measure of its

"potency," which indirectly reflected the concentration of the active components like TEPP.

Modern techniques such as NMR and chromatography, which are now standard for

characterizing such complex mixtures, were not available for routine analysis during the peak

of HETP production.

Conclusion
The historical synthesis of hexaethyl tetraphosphate reflects the ingenuity of mid-20th-

century industrial chemistry, driven by the demand for effective agricultural pesticides. The

methods developed, particularly the Schrader process and its catalyzed variations, were

effective in producing a potent insecticidal mixture. However, the nature of these reactions led

to a product of variable composition, a factor that, along with its high toxicity to non-target

organisms, contributed to its eventual replacement by more refined and safer alternatives. This
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guide provides a consolidated overview of these pioneering synthetic efforts based on the

available historical documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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